molecular formula C33H42N2O4 B14939441 2-Amino-6',6',7,7,8'-pentamethyl-3-propionyl-5',6',7,8-tetrahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-IJ]quinoline-4',1''-cycloheptane]-2',5(6H)-dione

2-Amino-6',6',7,7,8'-pentamethyl-3-propionyl-5',6',7,8-tetrahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-IJ]quinoline-4',1''-cycloheptane]-2',5(6H)-dione

Cat. No.: B14939441
M. Wt: 530.7 g/mol
InChI Key: ADSAQNGWBNLEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6’,6’,7,7,8’-pentamethyl-3-propionyl-5’,6’,7,8-tetrahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline-4’,1’‘-cycloheptane]-2’,5(6H)-dione is a complex organic compound with a unique structure that combines multiple ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6’,6’,7,7,8’-pentamethyl-3-propionyl-5’,6’,7,8-tetrahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline-4’,1’‘-cycloheptane]-2’,5(6H)-dione typically involves multi-step organic reactions. The starting materials often include substituted chromenes and pyrroloquinolines, which undergo cyclization and spiro-annulation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6’,6’,7,7,8’-pentamethyl-3-propionyl-5’,6’,7,8-tetrahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline-4’,1’‘-cycloheptane]-2’,5(6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinone derivatives, while reduction can produce dihydro or tetrahydro compounds

Scientific Research Applications

2-Amino-6’,6’,7,7,8’-pentamethyl-3-propionyl-5’,6’,7,8-tetrahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline-4’,1’‘-cycloheptane]-2’,5(6H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It may have potential as a drug candidate due to its ability to interact with various biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Amino-6’,6’,7,7,8’-pentamethyl-3-propionyl-5’,6’,7,8-tetrahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline-4’,1’‘-cycloheptane]-2’,5(6H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-4,4,5,7,8-pentamethyl-2-chromanone: A structurally related compound with similar chromene and amino functionalities.

    3,3,5,7,7-Pentamethyl-1,2,4-trioxepane: Another compound with a similar pentamethyl substitution pattern but different ring systems.

Uniqueness

2-Amino-6’,6’,7,7,8’-pentamethyl-3-propionyl-5’,6’,7,8-tetrahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline-4’,1’‘-cycloheptane]-2’,5(6H)-dione is unique due to its complex spirocyclic structure, which combines multiple ring systems in a single molecule. This structural complexity provides it with unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C33H42N2O4

Molecular Weight

530.7 g/mol

InChI

InChI=1S/C33H42N2O4/c1-7-22(36)26-28(34)39-24-17-30(3,4)16-23(37)25(24)33(26)21-15-19(2)14-20-27(21)35(29(33)38)32(18-31(20,5)6)12-10-8-9-11-13-32/h14-15H,7-13,16-18,34H2,1-6H3

InChI Key

ADSAQNGWBNLEBL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(OC2=C(C13C4=CC(=CC5=C4N(C3=O)C6(CCCCCC6)CC5(C)C)C)C(=O)CC(C2)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.